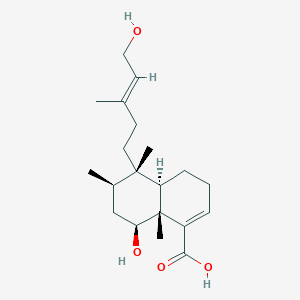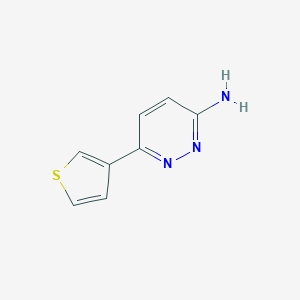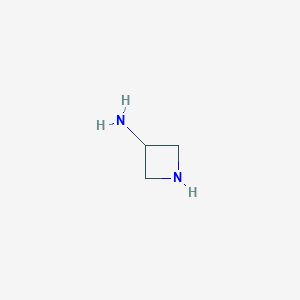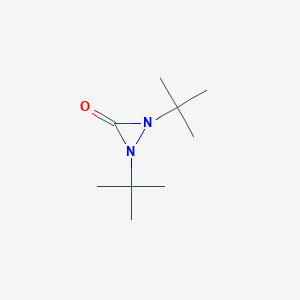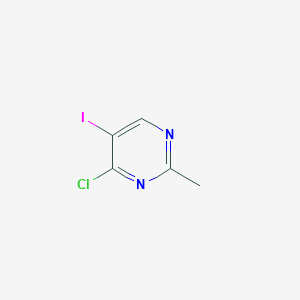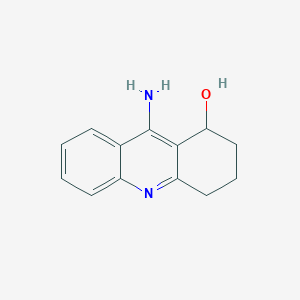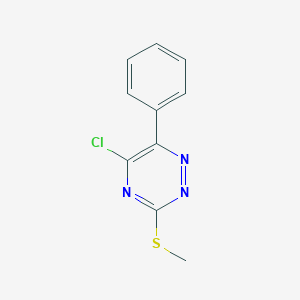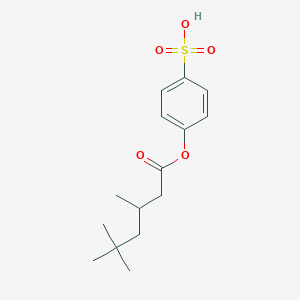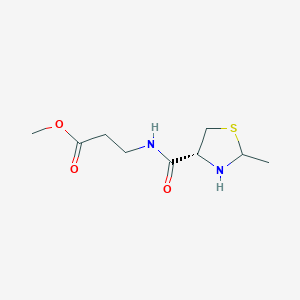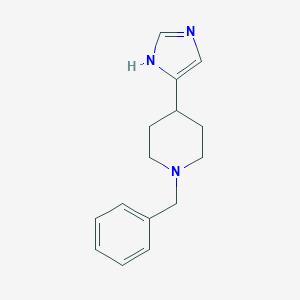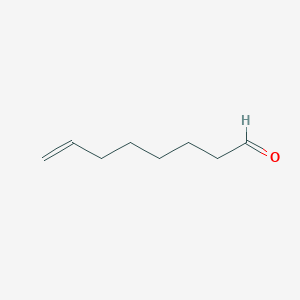
辛-7-烯醛
概述
描述
Oct-7-enal, also known as 7-octenal, is a naturally occurring unsaturated aldehyde with the molecular formula C₈H₁₄O. It is a colorless liquid with a distinctive spicy, smoky, and citrus-like odor. This compound is found in the volatile oils of certain plants, such as the Japanese thistle (Cirsium dipsacolepis) . Oct-7-enal is used primarily in the fragrance and flavor industries due to its unique aromatic properties.
科学研究应用
Oct-7-enal has several applications in scientific research:
Chemistry: Used as a starting material for the synthesis of various organic compounds.
Biology: Studied for its role in plant defense mechanisms and its effects on insect behavior.
Medicine: Investigated for its potential antimicrobial properties.
Industry: Utilized in the fragrance and flavor industries to impart unique scents and flavors to products
作用机制
Target of Action
Oct-7-enal, also known as 7-octenal, is a naturally occurring unsaturated aldehyde
Biochemical Pathways
Oct-7-enal is a naturally-occurring aldehyde isolated from the Japanese thistle Cirsium dipsacolepis . The natural product was prepared in five steps and with good overall yield from pentane-1,5-diol . .
准备方法
Synthetic Routes and Reaction Conditions: Oct-7-enal can be synthesized through various methods. One common synthetic route involves the oxidation of oct-7-enol. Another method includes the hydroformylation of 1-octene using a rhodium catalyst, which produces oct-7-enal as an intermediate .
Industrial Production Methods: In industrial settings, oct-7-enal is often produced through the hydroformylation of 1-octene. This process involves the reaction of 1-octene with carbon monoxide and hydrogen in the presence of a rhodium catalyst and a phosphine ligand, such as Xantphos. The reaction conditions typically include temperatures of 80-120°C and pressures of 10-30 bar .
Types of Reactions:
Oxidation: Oct-7-enal can undergo oxidation to form octanoic acid.
Reduction: It can be reduced to oct-7-enol using reducing agents like sodium borohydride.
Hydroformylation: This reaction converts oct-7-enal to 1,9-nonanedial using a rhodium catalyst.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Hydroformylation: Rhodium catalyst with Xantphos ligand under high pressure and temperature.
Major Products:
Oxidation: Octanoic acid.
Reduction: Oct-7-enol.
Hydroformylation: 1,9-Nonanedial.
相似化合物的比较
Hex-5-enal: Another unsaturated aldehyde with a shorter carbon chain.
Non-8-enal: A similar compound with a longer carbon chain.
Dec-9-enal: An unsaturated aldehyde with an even longer carbon chain.
Uniqueness of Oct-7-enal: Oct-7-enal is unique due to its specific carbon chain length and the position of the double bond, which confer distinct olfactory properties. Its reactivity and applications in various fields also distinguish it from other similar compounds .
属性
IUPAC Name |
oct-7-enal | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O/c1-2-3-4-5-6-7-8-9/h2,8H,1,3-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIINGNMKNRSOGW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCCCCCC=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40175923 | |
| Record name | Oct-7-enal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40175923 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
21573-31-9 | |
| Record name | 7-Octenal | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=21573-31-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7-Octenal | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021573319 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Oct-7-enal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40175923 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Oct-7-enal | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.394 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 7-OCTENAL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q35493N97H | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details














Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the primary sources of 7-Octenal, and how is it synthesized?
A: 7-Octenal is naturally produced by certain plants and insects. For instance, it was identified as a volatile compound emitted by the Japanese thistle Cirsium dipsacolepis []. Synthetically, it can be produced through various methods. One approach involves a five-step synthesis starting from pentane-1,5-diol, offering a convenient route to obtain this compound [].
Q2: Can 7-Octenal be used to synthesize other valuable compounds?
A: Yes, 7-octenal serves as a valuable precursor in organic synthesis. For example, it can be utilized to create symmetrical alpha-omega-bifunctional hydrocarbon compounds. This process involves a catalytic homometathesis of 7-octenal, resulting in an alpha-omegadialdehyde, which can be further modified through oxidation or aminoreduction reactions [].
Q3: Are there any catalytic applications of 7-Octenal in chemical reactions?
A3: While 7-Octenal itself might not be a catalyst in typical reactions, its unique structure makes it a desirable starting material for synthesizing various compounds, some of which could potentially have catalytic properties. Further research might reveal specific catalytic applications of 7-Octenal derivatives.
Q4: How does the structure of 7-Octenal relate to its reactivity?
A: The structure of 7-Octenal, featuring a terminal alkene group and an aldehyde function, dictates its reactivity. The presence of both functionalities in the same molecule allows for interesting chemical transformations. For instance, it can participate in 1,3-dipolar cycloadditions with aromatic azoxy compounds like 4,4′-dicyanoazoxybenzene, leading to the formation of cyclooctapyrazole derivatives [].
Q5: Are there any known applications of 7-Octenal in material science?
A: Research indicates that 7-Octenal can be incorporated into the formulation of environment-friendly cable sheath materials. Its inclusion, along with other components like polyethylene terephthalate, polystyrene, and polyvinyl alcohol, contributes to the desired properties of the material [].
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

